N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked via a butanamide chain to a [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
Molecular Formula |
C12H12N6OS |
|---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C12H12N6OS/c19-11(14-12-17-13-8-20-12)6-3-5-10-16-15-9-4-1-2-7-18(9)10/h1-2,4,7-8H,3,5-6H2,(H,14,17,19) |
InChI Key |
FHEALLMHLZSOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Activation of the Carboxylic Acid
The 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
Coupling with 1,3,4-Thiadiazol-2-Amine
The acid chloride reacts with 1,3,4-thiadiazol-2-amine in the presence of a base:
-
Reagents : Acid chloride (1.0 equiv), 1,3,4-thiadiazol-2-amine (1.1 equiv), triethylamine (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours
Critical Parameters
-
Temperature Control : Excess heat promotes side reactions such as hydrolysis of the acid chloride.
-
Solvent Choice : THF enhances solubility of both components without competing nucleophilic activity.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for triazolopyridine synthesis. A 30-minute irradiation at 120°C achieves comparable yields (82%) to conventional methods.
Solid-Phase Synthesis
Immobilization of the thiadiazole amine on resin enables iterative coupling steps, simplifying purification. Reported yields for resin-bound intermediates exceed 90%.
Analytical Characterization and Quality Control
Key spectroscopic data for the final compound include:
Purity is typically assessed via HPLC (>98% purity) using a C18 column and acetonitrile/water gradient.
Challenges and Optimization Strategies
Low Yields in Amide Coupling
Chemical Reactions Analysis
Substitution Reactions
The thiadiazole and triazolopyridine moieties participate in nucleophilic and electrophilic substitutions. Key examples include:
| Reactants/Conditions | Products | Yield | Notes |
|---|---|---|---|
| Chloroacetic acid (acetic acid solvent, 80°C) | Substitution at thiadiazole C-2 position | 65–72% | Forms carboxylated derivatives |
| Benzyl bromide (DMF, K₂CO₃ catalyst) | N-alkylation at triazole nitrogen | 58% | Requires anhydrous conditions |
| Thiophenol (ethanol, reflux) | Thioether formation at pyridine ring | 41% | Steric hindrance reduces efficiency |
These substitutions are influenced by pH and solvent polarity. Polar aprotic solvents like DMF enhance electrophilic substitutions, while protic solvents favor nucleophilic pathways.
Cyclization Reactions
The compound undergoes intramolecular cyclization under acidic or basic conditions:
-
Acid-catalyzed cyclization (HCl/EtOH, 60°C): Forms fused pyrido-thiadiazole derivatives via C–N bond formation .
-
Base-mediated cyclization (NaOH, H₂O/EtOH): Generates seven-membered heterocycles through triazole ring expansion (yield: 50–55%).
Mechanistic studies suggest intermediates like thiohydrazonates form during cyclization, as observed in related thiadiazole-triazole systems .
Hydrolysis Reactions
The butanamide group is susceptible to hydrolysis:
Hydrolysis rates depend on steric effects from the triazolopyridine group, slowing reactivity compared to simpler amides.
Oxidation and Reduction
-
Oxidation (KMnO₄, H₂SO₄): Converts the thiadiazole sulfur to sulfoxide (yield: 48%).
-
Reduction (H₂/Pd-C): Saturates the pyridine ring, forming a piperidine analog (yield: 62%).
Reductive pathways are critical for modifying the compound’s aromaticity and electronic properties.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts/Reagents | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated analogs |
These reactions require inert atmospheres and optimized ligand systems to achieve moderate yields (40–55%).
Mechanistic Insights
Reaction pathways often involve:
-
Intermediate formation : Thiohydrazonates and nitrilimines are transient species in cycloadditions .
-
Solvent effects : Polar solvents stabilize charge-separated intermediates in substitution reactions.
-
Steric modulation : Bulky triazolopyridine groups hinder reactions at the thiadiazole C-5 position.
Comparative Reactivity
A comparison with analogous compounds highlights unique features:
| Compound | Reactivity Difference | Cause |
|---|---|---|
| N-(thiazol-2-yl) analog | Faster hydrolysis | Reduced steric shielding |
| 5-Ethylthiadiazole derivative | Higher Suzuki coupling yields | Improved solubility |
Key Challenges and Research Gaps
-
Low yields in cross-coupling reactions due to steric bulk.
-
Limited data on photochemical reactivity and enantioselective transformations.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step reactions that integrate thiadiazole and triazole moieties. Various methods have been reported in literature for the synthesis of related compounds:
- Condensation Reactions : The reaction between 4-amino-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol and appropriate acylating agents can yield derivatives with enhanced biological activity .
- Cyclization Processes : Cyclization reactions involving thiourea derivatives and other precursors have been employed to synthesize complex heterocycles that include both triazole and thiadiazole units .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activities:
- Antibacterial Activity : Studies have shown that these compounds possess potent antibacterial effects against various pathogens. The presence of both triazole and thiadiazole rings contributes to their effectiveness against resistant strains .
- Antifungal Activity : The compound has also demonstrated antifungal properties in vitro. Its mechanism may involve disruption of fungal cell membrane integrity or inhibition of essential enzymatic pathways .
Anticancer Activity
Recent investigations into the anticancer potential of these derivatives have yielded promising results:
- Inhibition of Cancer Cell Proliferation : Several studies report that compounds containing the triazolo-thiadiazole framework exhibit cytotoxic effects against various cancer cell lines. The mechanisms proposed include apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
This compound has been evaluated as a potential inhibitor of specific enzymes:
- Urease Inhibition : A series of derivatives have been tested for urease inhibition with significant results. This is particularly relevant in the treatment of urinary tract infections caused by urease-producing bacteria .
- Acetylcholinesterase Inhibition : Some studies suggest that these compounds may inhibit acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of a new series of triazolo-thiadiazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents. The study employed techniques such as FTIR and NMR for structural characterization and assessed anticancer activity through MTT assays .
Case Study 2: Antimicrobial Efficacy
Another research effort investigated the antimicrobial efficacy of synthesized N-(1,3,4-thiadiazol-2-yl)-4-[1,2,4]triazolo[4,3-a]pyridin derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds displayed remarkable antibacterial activity with minimum inhibitory concentrations lower than those of conventional antibiotics .
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
The cyclopropyl-methoxy analog () introduces steric bulk (cyclopropyl) and electron-donating methoxy groups, which may alter solubility or target affinity. The trifluorophenyl analog () replaces the thiadiazole with a lipophilic, electron-withdrawing trifluorophenyl group, likely improving membrane permeability. The benzothiazole-chlorophenyl analog () features a benzothiazole core and sulfanyl linker, suggesting divergent electronic properties and binding modes.
Molecular Weight Trends :
- The target compound (~300 g/mol) is lighter than the cyclopropyl-methoxy analog (359.4 g/mol) and trifluorophenyl analog (334.3 g/mol), aligning with its simpler substituent profile.
The thiazolo[2,3-c][1,2,4]triazole in introduces a fused sulfur-nitrogen heterocycle, distinct from the triazolopyridine in the target.
Physicochemical Properties
Limited data are available for direct comparison, but notable trends include:
- Lipophilicity : The trifluorophenyl group in increases logP compared to the thiadiazole-containing compounds, favoring blood-brain barrier penetration.
- Solubility : The methoxy group in may enhance aqueous solubility relative to the unsubstituted target compound.
- Thermal Stability : Melting and boiling points are unavailable (N/A in ), highlighting gaps in experimental characterization.
Research Implications
The structural diversity among these analogs underscores the importance of substituent selection in drug design. For example:
- Electron-withdrawing groups (e.g., trifluorophenyl in ) may improve metabolic stability.
- Bulkier substituents (e.g., cyclopropyl in ) could modulate steric interactions with biological targets.
- Sulfur-containing linkers (e.g., sulfanyl in ) might influence redox activity or metal chelation.
Further studies are needed to correlate these structural features with pharmacokinetic or pharmacodynamic outcomes.
Biological Activity
N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Structural Characteristics
This compound features a unique combination of a thiadiazole ring and a triazolo-pyridine moiety linked to a butanamide structure. The molecular formula is characterized by a molecular weight of approximately 334.41 g/mol. The specific arrangement of these functional groups suggests significant potential for interaction with various biological targets.
| Structural Feature | Description |
|---|---|
| Thiadiazole Ring | Contains sulfur atoms enhancing lipophilicity |
| Triazolo-Pyridine | Provides unique electronic properties |
| Butanamide Moiety | Contributes to biological activity |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that derivatives containing the thiadiazole and triazole moieties demonstrate significant antibacterial and antifungal activities.
- Antibacterial Activity : Compounds in this class have been reported to inhibit the growth of various bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The presence of the thiadiazole ring has been linked to antifungal properties, making these compounds candidates for treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
-
Cell Viability Assays : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia). The IC50 values for these activities ranged from 2.32 µg/mL to 10 µg/mL depending on the structural modifications made to the compound.
Cell Line IC50 Value (µg/mL) Mechanism of Action MCF-7 2.32 Induces apoptosis HL-60 9.6 Cell cycle arrest at G2/M phase - Mechanism Insights : The anticancer activity is attributed to the ability of the compound to disrupt cellular signaling pathways involved in cell proliferation and survival. Specific interactions with proteins such as kinesin spindle protein (KSP) have been noted.
Enzyme Inhibition
This compound also demonstrates enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases.
- Protein Tyrosine Phosphatase 1B Inhibition : This inhibition suggests potential applications in diabetes management by modulating insulin signaling pathways.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
-
In Vivo Studies : A study involving tumor-bearing mice demonstrated that derivatives effectively targeted sarcoma cells without significant toxicity to normal tissues.
- Study Design : Mice were treated with varying doses of the compound.
- Results : Significant reduction in tumor size was observed alongside minimal side effects.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 90°C, 3 h | 45–57% | |
| Alkylation | K₂CO₃, DMF, RT | 39–58% |
Advanced: How can Design of Experiments (DOE) optimize synthesis parameters?
Answer:
DOE minimizes trial-and-error by systematically varying parameters:
- Critical factors : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time .
- Computational integration : Quantum chemical calculations (e.g., density functional theory) predict optimal pathways, reducing experimental iterations .
- Case study : A triazolopyridazine derivative achieved 24% yield improvement by optimizing solvent (acetonitrile → DCM) and temperature (RT → 40°C) .
Basic: What analytical methods confirm structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., thiadiazole protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da error) .
- HPLC : Retention time consistency (e.g., 98–99% purity with C18 columns) .
Advanced: How to address stability discrepancies under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose the compound to UV light, heat (40–60°C), and pH extremes (2–12) for 7–14 days .
- Analytical monitoring : Track decomposition via LC-MS and compare degradation products with synthetic impurities .
- Key finding : Triazole derivatives show reduced stability in acidic conditions (t½ < 24h at pH 2) due to protonation-induced ring cleavage .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus or E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ calculations .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Orthogonal methods : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Impurity analysis : Use HPLC-MS to rule out side products (e.g., des-chloro analogs) affecting activity .
Advanced: What computational strategies predict binding modes and SAR?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases) .
- QSAR modeling : Machine learning (Random Forest, SVM) correlates structural descriptors (logP, polar surface area) with activity .
- Case study : A triazolopyridine analog showed improved binding affinity (ΔG = -9.2 kcal/mol) after methyl group introduction at C-4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
